6-Chloro-3-(chloromethyl)pyrazin-2-amine
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Overview
Description
6-Chloro-3-(chloromethyl)pyrazin-2-amine is an organic compound with the molecular formula C5H5Cl2N3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with thionyl chloride, which introduces the chloro substituents at the desired positions. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(chloromethyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation: Pyrazine N-oxides are the primary products.
Reduction: Amine derivatives are formed as major products.
Scientific Research Applications
6-Chloro-3-(chloromethyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(chloromethyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituents enhance the compound’s ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(chloromethyl)pyridin-2-amine
- 6-Chloro-3-(chloromethyl)quinolin-2-amine
- 6-Chloro-3-(chloromethyl)benzimidazole
Uniqueness
6-Chloro-3-(chloromethyl)pyrazin-2-amine is unique due to its pyrazine core, which imparts distinct electronic and steric properties compared to other similar compounds. The presence of two nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and coordination chemistry, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C5H5Cl2N3 |
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Molecular Weight |
178.02 g/mol |
IUPAC Name |
6-chloro-3-(chloromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H5Cl2N3/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2,(H2,8,10) |
InChI Key |
LGFKRHCXLKHOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)CCl)N)Cl |
Origin of Product |
United States |
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